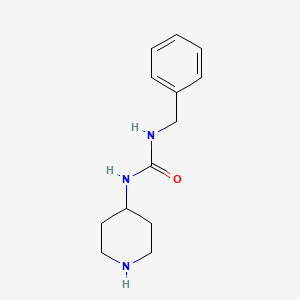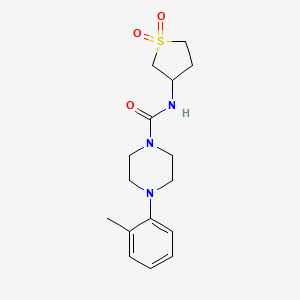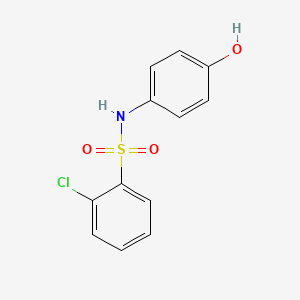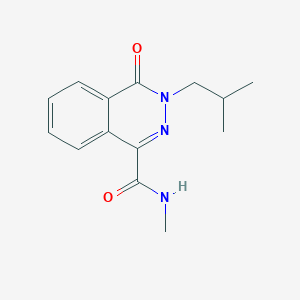![molecular formula C18H22N4O2 B7458348 N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that was first synthesized in 2004 by a group of researchers at the University of Michigan. Since then, several studies have been conducted to investigate the biochemical and physiological effects of MP-10, as well as its mechanism of action and potential applications in various fields of research.
作用機序
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide selectively binds to the 5-HT1A receptor subtype, which is a G protein-coupled receptor that is primarily located in the brain. When this compound binds to this receptor subtype, it activates a signaling pathway that leads to the release of neurotransmitters such as serotonin and dopamine. This activation of the 5-HT1A receptor subtype is thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects in animal models. For example, this compound has been shown to increase serotonin and dopamine release in the brain, which is thought to underlie its anxiolytic, antidepressant, and antipsychotic effects. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide in lab experiments is its selectivity for the 5-HT1A receptor subtype. This selectivity allows researchers to study the specific role of this receptor subtype in various processes without the confounding effects of other receptor subtypes. Additionally, this compound has been shown to have low toxicity in animal models, indicating that it may be a safe tool for studying the role of serotonin receptors in the brain.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain experimental paradigms. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experimental designs.
将来の方向性
There are several future directions for research on N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. While studies in animal models have shown promising results, further research is needed to determine the safety and efficacy of this compound in humans.
Another area of interest is the use of this compound as a tool for studying the role of serotonin receptors in the brain. Future research could focus on elucidating the specific signaling pathways that are activated by this compound and the downstream effects of these pathways on neuronal function.
Finally, future research could focus on developing novel derivatives of this compound that have improved solubility and half-life. These derivatives could be used to overcome some of the limitations of this compound in lab experiments and could potentially have therapeutic applications in the treatment of various psychiatric disorders.
合成法
The synthesis of N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide involves a multi-step process that begins with the reaction of 3-bromo-6-methoxypyridine with 4-phenylpiperazine in the presence of potassium carbonate. This reaction yields 3-(4-phenylpiperazin-1-yl)methyl-6-methoxypyridine, which is then treated with N,N-dimethylformamide and triethylamine to form this compound. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide has been the subject of several studies aimed at investigating its potential applications in various fields of research. One area of interest is the use of this compound as a tool for studying the role of serotonin receptors in the brain. This compound has been shown to selectively bind to the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. By selectively targeting this receptor subtype, researchers can gain a better understanding of its specific role in these processes.
Another area of interest is the potential use of this compound in the treatment of various psychiatric disorders. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models, suggesting that it may have therapeutic potential in the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have antipsychotic effects in animal models, indicating that it may have potential as a treatment for schizophrenia.
特性
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-17-8-7-15(13-19-17)14-20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEXFNBPKAAUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)


![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)


![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)


![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)